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molecular formula C8H9N3 B8684378 1-(2-Methylpyrazol-3-yl)cyclopropane-1-carbonitrile

1-(2-Methylpyrazol-3-yl)cyclopropane-1-carbonitrile

Cat. No. B8684378
M. Wt: 147.18 g/mol
InChI Key: MRTBIXACKKPVFZ-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (65 mg, 0.54 mmol) in N,N-dimethylformamide (3 mL) were added potassium t-butoxide (1M in tetrahydrofuran, 1.2 mL, 1.2 mmol) and 1,2-dibromoethane (130 μL, 1.5 mmol). The reaction mixture was stirred for 16 h at room temperature then at 70° C. for 7 h. The mixture was cooled to room temperature, quenched with water (2 mL) and extracted with diethyl ether (3×10 mL). The combined organic layers were washed with brine (3 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was dried under high vacuum. A solution of the residue and 1,2-dibromoethane (65 μL, 0.75 mmol) in N,N-dimethylformamide (0.5 mL) was added dropwise to a suspension of sodium hydride (washed, 23 mg, 1.0 mmol) in N,N-dimethylformamide (1.0 mL) at room temperature. After 16 h, additional portions of 1,2-dibromoethane (25 μL, 0.29 mmol) and sodium hydride (8 mg, 0.35 mmol) were added to the reaction mixture at room temperature. After 2 h, the mixture was quenched with water (3 mL) and extracted with diethyl ether (2×10 mL). The combined organic layers were washed with brine (3 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was dried under high vacuum to yield the volatile 1-(1-methyl-1H-pyrazol-5-yl)cyclopropanecarbonitrile (20.1 mg, 25%) as a brown oil. 1H NMR (500 MHz, CDCl3) δ 1.34-1.41 (m, 2H), 1.70-1.76 (m, 2H), 4.03 (s, 3H), 6.10 (d, 1H), 7.39 (d, 1H).
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
65 μL
Type
reactant
Reaction Step Two
Quantity
23 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
25 μL
Type
reactant
Reaction Step Three
Quantity
8 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7][C:8]#[N:9])=[CH:5][CH:4]=[N:3]1.[CH3:10][C:11](C)([O-])C.[K+].BrCCBr.[H-].[Na+]>CN(C)C=O>[CH3:1][N:2]1[C:6]([C:7]2([C:8]#[N:9])[CH2:11][CH2:10]2)=[CH:5][CH:4]=[N:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
CN1N=CC=C1CC#N
Name
Quantity
1.2 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
130 μL
Type
reactant
Smiles
BrCCBr
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
65 μL
Type
reactant
Smiles
BrCCBr
Name
Quantity
23 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
25 μL
Type
reactant
Smiles
BrCCBr
Name
Quantity
8 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 70° C. for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water (3 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1N=CC=C1C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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